N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide
Description
Chemical Identity and Nomenclature
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is formally identified by the Chemical Abstracts Service number 765298-12-2 and possesses the molecular formula C₁₃H₁₇F₃N₂O. The compound's International Union of Pure and Applied Chemistry systematic name is N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide, which accurately describes its structural composition. Alternative nomenclature includes N,N-bis(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide and 3-Pyridinecarboxamide, N,N-bis(1-methylethyl)-6-(trifluoromethyl)-. The compound exhibits a molecular weight of 274.28 grams per mole, with a monoisotopic mass of 274.129298 daltons.
The Simplified Molecular Input Line Entry System representation of this compound is CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F, which encodes its three-dimensional structure in a linear format. The International Chemical Identifier key OCDWMMFEMXZFDQ-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications. This comprehensive nomenclature system ensures unambiguous identification across different chemical databases and research contexts.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 765298-12-2 |
| Molecular Formula | C₁₃H₁₇F₃N₂O |
| Molecular Weight | 274.28 g/mol |
| Monoisotopic Mass | 274.129298 Da |
| International Union of Pure and Applied Chemistry Name | N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Historical Context and Development
The development of this compound emerged from the broader scientific pursuit of creating fluorinated analogs of biologically active compounds. The compound was first cataloged in chemical databases in 2012, representing part of the ongoing effort to synthesize and characterize trifluoromethyl-substituted heterocycles. This development occurred within the context of expanding organofluorine chemistry, where researchers recognized the unique properties that fluorine substitution could impart to organic molecules.
The synthesis methodology for this compound typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with diisopropylamine, facilitated by coupling agents such as N,N'-dicyclohexylcarbodiimide. This synthetic approach reflects the established protocols for amide bond formation while incorporating the specialized handling requirements associated with fluorinated starting materials. Industrial-scale production has been optimized through batch reaction processes that emphasize yield and purity, often incorporating purification techniques such as recrystallization or chromatography.
The compound's development represents a convergence of several important chemical trends: the growing importance of fluorinated pharmaceuticals, the continued exploration of nicotinamide analogs, and the advancement of synthetic methods for incorporating trifluoromethyl groups into heterocyclic systems. Research findings have demonstrated that such modifications can significantly alter the pharmacological and physicochemical properties of parent compounds, making them valuable tools for drug discovery and development.
Position in Nicotinamide Derivative Classification
This compound belongs to the class of heterocyclic aromatic compounds known as nicotinamides, which are characterized by a pyridine ring substituted at position 3 by a carboxamide group. Within this classification, the compound represents a highly modified derivative that differs significantly from the parent nicotinamide molecule through both nitrogen substitution and ring functionalization. The parent compound nicotinamide, with molecular formula C₆H₆N₂O, serves as a fundamental building block in biological systems as a component of nicotinamide adenine dinucleotide.
The structural modifications present in this compound place it within several overlapping chemical categories. The diisopropyl substitution on the amide nitrogen classifies it as a tertiary amide, which significantly alters its hydrogen bonding capacity compared to primary or secondary amides. The trifluoromethyl substitution at the 6-position of the pyridine ring places it among organofluorine compounds, specifically those containing the trifluoromethyl functional group.
Comparative analysis with related nicotinamide derivatives reveals the unique position of this compound. For instance, 6-(Trifluoromethyl)nicotinamide, with molecular formula C₇H₅F₃N₂O and molecular weight 190.123 grams per mole, represents the immediate structural precursor before nitrogen alkylation. This relationship demonstrates how systematic structural modifications can be used to create diverse molecular libraries from common scaffolds.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Nicotinamide | C₆H₆N₂O | 122.12 g/mol | Unsubstituted pyridine-3-carboxamide |
| 6-(Trifluoromethyl)nicotinamide | C₇H₅F₃N₂O | 190.12 g/mol | Trifluoromethyl at position 6 |
| This compound | C₁₃H₁₇F₃N₂O | 274.28 g/mol | Trifluoromethyl + diisopropyl substitution |
Significance in Organofluorine Chemistry
This compound exemplifies the strategic application of organofluorine chemistry principles to enhance molecular properties. The trifluoromethyl group, recognized as one of the most important functional groups in modern medicinal chemistry, imparts several distinctive characteristics to the molecule. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at around 320 kilojoules per mole.
The trifluoromethyl group's unique properties stem from several fundamental characteristics. Fluorine possesses the highest electronegativity of all elements at 3.98, creating a high dipole moment of 1.41 Debye for the carbon-fluorine bond. Additionally, fluorine exhibits the lowest polarizability of all atoms at 0.56 × 10⁻²⁴ cubic centimeters, contributing to the chemical inertness of organofluorine compounds. The Van der Waals radius of fluorine at 1.47 Angstroms, close to that of hydrogen at 1.2 Angstroms, combined with the short carbon-fluorine bond length of approximately 1.4 Angstroms, results in minimal steric strain in polyfluorinated compounds.
Recent advances in organofluorine chemistry have emphasized the importance of developing sustainable synthetic methods for trifluoromethyl incorporation. Research has demonstrated innovative flow chemistry approaches for generating trifluoromethyl-heteroatom motifs using readily available precursors and cesium fluoride as the primary fluorine source. These developments represent a more environmentally conscious approach to fluorinated compound synthesis, addressing concerns associated with per- and polyfluoroalkyl substances while maintaining the beneficial properties of trifluoromethyl groups.
The compound also serves as an example of amide bond modifications in medicinal chemistry. Research on amide bond bioisosteres has shown that strategic replacement or modification of amide functionalities can significantly impact biological activity and pharmacological properties. The diisopropyl substitution in this compound represents a specific example of how tertiary amide formation can alter molecular properties, potentially affecting factors such as metabolic stability, membrane permeability, and protein binding characteristics.
| Property | Impact of Trifluoromethyl Group |
|---|---|
| Bond Strength | Carbon-fluorine bonds: ~480 kJ/mol |
| Electronegativity | Fluorine: 3.98 (highest of all elements) |
| Van der Waals Radius | Fluorine: 1.47 Å (similar to hydrogen) |
| Polarizability | Fluorine: 0.56 × 10⁻²⁴ cm³ (lowest of all atoms) |
| Dipole Moment | Carbon-fluorine bond: 1.41 D |
Properties
IUPAC Name |
N,N-di(propan-2-yl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8(2)18(9(3)4)12(19)10-5-6-11(17-7-10)13(14,15)16/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDWMMFEMXZFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core with Trifluoromethyl Substitution
- 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine (intermediate)
- Phosphorus oxychloride (POCl₃)
- Organic solvents (e.g., ethyl acetate, tetrahydrofuran)
- Catalysts (e.g., Pd/C) for hydrogenation
- Step 1: The initial step involves synthesizing 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine by refluxing cyanoacetamide, ethyl trifluoroacetoacetate, and an organic base (such as N-methylmorpholine) at 75-80°C for 10-15 hours. The mixture is filtered, washed, and dried to obtain the salt intermediate.
Step 2: The salt is reacted with phosphorus oxychloride at 125-135°C for 15-20 hours, inducing chlorination to form 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. Purification involves concentration and extraction with ethyl acetate.
Step 3: Catalytic hydrogenation of the dichloropyridine with Pd/C and triethylamine in an organic solvent (e.g., tetrahydrofuran) at normal pressure for approximately 3.5-4.5 hours yields 3-cyano-4-trifluoromethylpyridine.
Step 4: Hydrolysis of 3-cyano-4-trifluoromethylpyridine in an ethanol NaOH solution at 75-85°C for 10-15 hours produces 4-trifluoromethylnicotinic acid.
Formation of the N,N-Diisopropylamino Group
- The amino group at the 3-position of the pyridine ring is functionalized via amidation with diisopropylamine derivatives, often involving acylation reactions with suitable intermediates.
- Alternatively, the N,N-diisopropylamine moiety can be introduced through nucleophilic substitution reactions on activated pyridine intermediates, facilitated by halogenation (chlorination) at the 3-position followed by amination.
Final Amidation to Obtain N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide
- The high-purity 4-trifluoromethylnicotinic acid is converted into the amide by reacting with diisopropylamine derivatives in the presence of chlorinating agents such as thionyl chloride or oxalyl chloride to form the acyl chloride intermediate.
The acyl chloride is then reacted with diisopropylamine or its derivatives under controlled conditions to yield the target compound.
Purification is achieved through recrystallization or chromatography, ensuring high purity and yield.
Data Table Summarizing the Preparation Methods
| Step | Raw Material | Reagents / Conditions | Product | Key Notes |
|---|---|---|---|---|
| 1 | Cyanoacetamide, ethyl trifluoroacetoacetate, organic base | Reflux at 75-80°C, 10-15h | 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine salt | Formation of pyridine intermediate |
| 2 | Salt, POCl₃ | Reflux at 125-135°C, 15-20h | 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine | Chlorination step |
| 3 | Dichloropyridine, Pd/C, triethylamine | Hydrogenation at 25°C, 3.5-4.5h | 3-Cyano-4-trifluoromethylpyridine | Reduction step |
| 4 | Pyridine derivative, NaOH | Reflux at 75-85°C, 10-15h | 4-Trifluoromethylnicotinic acid | Hydrolysis step |
| 5 | Nicotinic acid, diisopropylamine derivatives | Acylation, amidation | This compound | Final product formation |
Research Findings and Optimization Insights
Reaction Conditions:
Precise temperature control during chlorination and hydrogenation significantly influences regioselectivity and yield. For example, maintaining the chlorination at 125-135°C minimizes side reactions.Catalyst Choice:
Palladium on carbon (Pd/C) is preferred for hydrogenation due to its high activity and selectivity, enabling efficient conversion with minimal over-reduction.Purification Techniques:
Recrystallization from ethanol or ethyl acetate effectively purifies intermediates, ensuring high purity for subsequent steps.Yield Data: Typical overall yields for the multi-step synthesis range from 40% to 65%, depending on optimization of each step and purification efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving hydrogenation.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Properties
Research indicates that compounds related to nicotinamide, including N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide, may exhibit anticancer properties. Nicotinamide is known for its role in DNA repair and protection against carcinogenesis. Studies have demonstrated that nicotinamide can enhance the effectiveness of chemotherapeutic agents and protect normal tissues from radiation damage during cancer treatments . The trifluoromethyl group in this compound may enhance its biological activity and selectivity towards cancer cells.
b. Neuroprotective Effects
Nicotinamide derivatives have been investigated for their neuroprotective effects. They are believed to support neuronal survival and function by modulating NAD+ levels, which are crucial for cellular energy metabolism and stress responses. This property could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Research
a. Enzyme Modulation
This compound can serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Its structural modifications may lead to enhanced binding affinity or specificity towards target enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms .
b. Role in Cellular Metabolism
As a nicotinamide derivative, this compound may play a role in cellular metabolism by influencing NAD+ biosynthesis or acting as a cofactor in redox reactions. Understanding its metabolic pathways can provide insights into cellular energy dynamics and the effects of NAD+ depletion .
Agricultural Applications
a. Plant Growth Regulation
Compounds similar to this compound have been studied for their potential as plant growth regulators. They may influence plant metabolism by modulating hormonal pathways or enhancing stress resistance, thereby improving crop yields under adverse conditions .
b. Pest Control
The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their efficacy as pesticides or herbicides. Research into the application of such derivatives could lead to the development of more effective agricultural chemicals that are less harmful to the environment .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nicotinamide Derivatives with Trifluoromethyl Substituents
Nicotinamide derivatives bearing trifluoromethyl groups are widely studied for their bioactivity, particularly as enzyme inhibitors. Below is a comparative analysis of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide and related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Structural Variations: Unlike compounds 45–47, which feature aryl-amino and substituted benzyl groups, this compound lacks aromatic substituents on the pyridine ring but incorporates bulky diisopropyl groups on the amide nitrogen. This difference likely impacts its binding affinity to biological targets.
- Bioactivity: Compounds 45 and 46 exhibit potent anti-HIV activity due to their dual inhibition of HIV-1 reverse transcriptase (RT).
- Synthetic Efficiency : Compound 47 achieves a high yield (95%), attributed to the electron-donating methoxy group enhancing reaction efficiency. The absence of yield data for the target compound limits direct synthetic comparisons .
Comparison with Other Amide Derivatives
This compound shares functional group similarities with other amides, such as:
Key Observations :
- Electronic Effects : The trifluoromethyl group in This compound enhances electrophilicity, similar to bromo/chloro substituents in the nicotinamide intermediate described in . However, the diisopropyl groups may sterically hinder interactions with biological targets.
- Applications : While 3-chloro-N-phenyl-phthalimide is used in polymer synthesis , the target compound’s applications remain underexplored, highlighting a gap in current research.
Biological Activity
N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound contains a trifluoromethyl group, which enhances its lipophilicity and stability, allowing for effective interaction with biological targets. The presence of the nicotinamide moiety suggests potential interactions with enzymes and receptors involved in various biochemical processes.
The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate hydrophobic regions of proteins or membranes, thereby modulating enzymatic activity and receptor signaling pathways.
1. Enzyme Interaction
Research indicates that compounds similar to this compound can influence the activity of sirtuins, particularly SIRT1, which is involved in cellular stress responses and metabolic regulation. SIRT1 activation has been linked to neuroprotection and metabolic health .
2. Lipid Regulation
Studies have shown that derivatives of nicotinamide, including those with trifluoromethyl substitutions, can raise HDL cholesterol levels. This effect is significant for managing dyslipidemia and reducing cardiovascular disease risk .
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various microorganisms. For instance, nicotinamide has been shown to inhibit lysosomal proteases in Trypanosoma brucei, leading to cell death without affecting mammalian cells . This selectivity is crucial for developing targeted therapies.
Case Studies and Experimental Data
Future Directions
Ongoing research aims to elucidate the full range of biological activities associated with this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
- Mechanistic Studies : To further understand how this compound interacts at the molecular level with various biological targets.
- Therapeutic Applications : Exploring its potential in treating metabolic disorders, cardiovascular diseases, and infectious diseases.
Q & A
Q. What analytical techniques are recommended to confirm the structure and purity of N,N-Diisopropyl-6-(trifluoromethyl)nicotinamide?
- Methodological Answer : Structural confirmation requires a combination of 1H-NMR and 13C-NMR spectroscopy to resolve chemical shifts and verify substituent positions. Purity is assessed via elemental analysis (C, H, N content matching calculated values) and infrared (IR) spectroscopy (e.g., NH and C=O stretching frequencies at ~3300 cm⁻¹ and ~1640 cm⁻¹, respectively) . For trace impurities, high-performance liquid chromatography (HPLC) with gradient elution (e.g., RT = 6.82 min, purity >82%) is recommended .
Q. What synthetic routes are employed to synthesize this compound derivatives?
- Methodological Answer : Common methods include amide coupling reactions using carbodiimide activators (e.g., EDC/HOBt) or nucleophilic substitution of halogenated precursors. For example, derivatives with aryl substituents are synthesized via Suzuki-Miyaura cross-coupling, while thiomethyl analogs (e.g., compound 19 in ) are prepared using thiol-nicotinamide intermediates and alkyl bromides . Reaction optimization involves controlling temperature (e.g., 0–6°C for nitrosamine stability) and solvent polarity .
Q. How does the trifluoromethyl group influence the physicochemical properties of nicotinamide derivatives?
- Methodological Answer : The trifluoromethyl (-CF₃) group enhances metabolic stability by resisting oxidative degradation and increases lipophilicity (logP), improving membrane permeability. This is critical for in vivo efficacy, as seen in S1P1 agonists where CF₃-substituted analogs achieve 78% lymphocyte reduction in rats at 1 mg/kg .
Advanced Research Questions
Q. How can selectivity of this compound derivatives for biological targets be optimized?
- Methodological Answer : Selectivity is tuned via substituent engineering and pharmacophore mapping . For example, modifying the aryl carbamoyl group (e.g., fluorophenyl vs. dichlorobenzyl) alters receptor subtype affinity. In S1P1 agonists, selectivity (>100-fold over other subtypes) is achieved by balancing steric bulk and electronic effects (e.g., methoxy vs. trifluoromethyl groups) . In vitro EC50 profiling (e.g., 0.035 μM for S1P1) and in vivo dose-response studies (1 mg/kg oral) validate selectivity .
Q. What strategies resolve contradictions in reported biological activities of trifluoromethyl-substituted nicotinamides?
- Methodological Answer : Discrepancies often arise from structural heterogeneity (e.g., ortho vs. para substituents) or assay variability . To address this:
- Perform comparative structure-activity relationship (SAR) studies using standardized assays (e.g., HIV-1 RT inhibition assays for IC50 consistency) .
- Validate findings with orthogonal techniques , such as SPR (surface plasmon resonance) for binding kinetics and metabolic stability assays (e.g., liver microsomes + LC-MS/MS) .
Q. How can metabolic stability of this compound be evaluated in preclinical models?
- Methodological Answer : Use human liver microsomes (HLMs) with NADPH cofactors to assess CYP-mediated degradation. Monitor metabolites via LC-MS/MS with internal standards (e.g., cortisone or levallorphan) . For in vivo stability, conduct pharmacokinetic (PK) studies in rodents, measuring plasma half-life (t₁/₂) and bioavailability after oral dosing .
Q. What computational methods support rational design of analogs with improved target binding?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like HIV-1 RT or S1P1 .
- Molecular dynamics (MD) simulations (100 ns trajectories) to assess ligand-protein stability and hydrogen-bonding networks.
- Free energy perturbation (FEP) calculations to optimize substituent effects on binding affinity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the enzymatic inhibition potency of nicotinamide derivatives?
- Methodological Answer :
- Cross-validate using crystallographic data (if available) to confirm binding poses.
- Replicate assays under controlled conditions (e.g., fixed ATP concentrations, pH 7.4 buffers).
- Analyze off-target effects via broad-panel screening (e.g., kinase profiling) to rule out nonspecific inhibition .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
